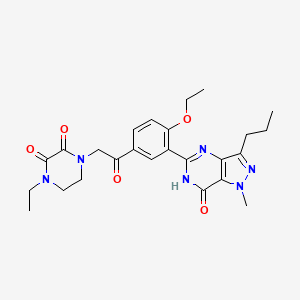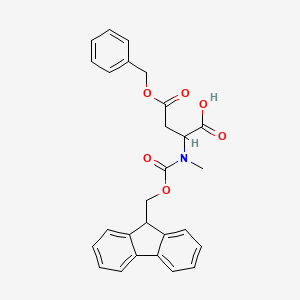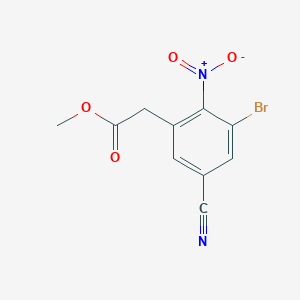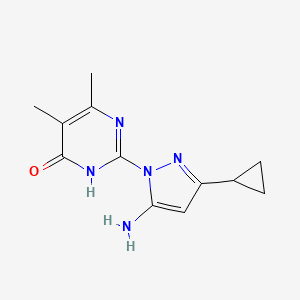
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
Overview
Description
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one, commonly referred to as 5-APCP, is a synthetic compound derived from pyrimidine. It is a member of the pyrazolone family and is known for its anti-inflammatory and anti-microbial properties. 5-APCP has been studied extensively for its potential applications in the medical, agricultural and chemical industries.
Scientific Research Applications
Synthetic Applications and Medicinal Chemistry
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to the structure of interest, is crucial in medicinal and pharmaceutical industries due to its broad synthetic and bioavailability applications. Research highlights the use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyranopyrimidine scaffolds. This synthesis approach is critical for developing lead molecules in drug discovery, demonstrating the potential utility of related compounds like 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
A significant aspect of scientific research involving pyrazolopyrimidines focuses on understanding the regio-orientation and regioselectivity in their synthesis. This research is vital for clarifying structural assignments in pyrazolo[1,5-a]pyrimidines, providing a foundation for further exploration of similar compounds in drug design and development (Mohamed & Mahmoud, 2019).
Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, similar in framework to the compound of interest, is a privileged structure in drug discovery, showing a wide range of medicinal properties. Research outlines its significance in developing drug-like candidates with anticancer, anti-infectious, and anti-inflammatory properties, highlighting its role in structure-activity relationship (SAR) studies. This underscores the compound's potential in crafting new therapeutics (Cherukupalli et al., 2017).
Synthesis of Pyrazole Heterocycles
Pyrazole-based heterocycles, including those related to 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one, play a crucial role in medicinal chemistry. Their synthesis through multi-component reactions or cyclization processes leads to compounds with diverse biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. This highlights the importance of pyrazole cores in generating biologically active compounds (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-6-7(2)14-12(15-11(6)18)17-10(13)5-9(16-17)8-3-4-8/h5,8H,3-4,13H2,1-2H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEXCUAYJCHVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



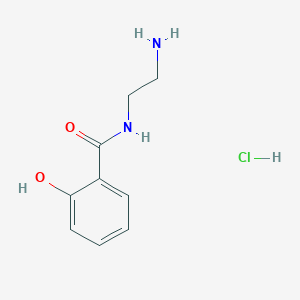

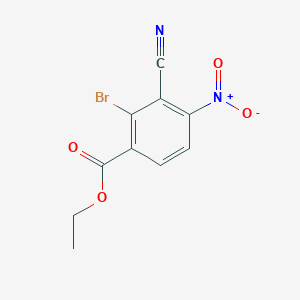
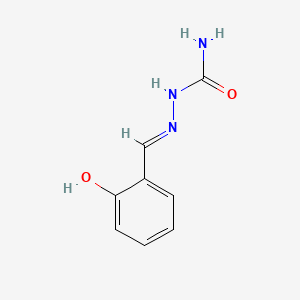

![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)
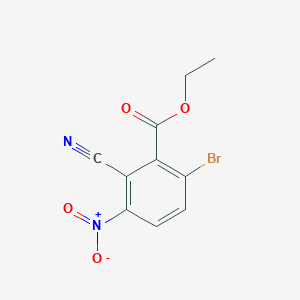
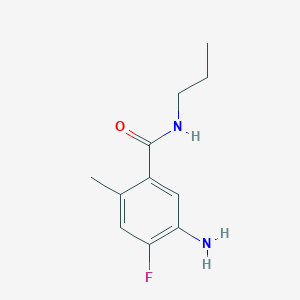
![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)

